molecular formula C62H40N2 B12633006 N,N'-[Rubicene-5,12-diyldi(4,1-phenylene)]bis(N-phenylaniline) CAS No. 922185-01-1

N,N'-[Rubicene-5,12-diyldi(4,1-phenylene)]bis(N-phenylaniline)

Cat. No.: B12633006
CAS No.: 922185-01-1
M. Wt: 813.0 g/mol
InChI Key: HGLZPBLPQJZKOQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N,N’-[Rubicene-5,12-diyldi(4,1-phenylene)]bis(N-phenylaniline) typically involves multi-step organic reactions. One common method includes the use of Friedel-Crafts reactions to form the rubicene core, followed by coupling reactions to attach the phenylene and phenylaniline groups. Specific reaction conditions, such as the choice of catalysts, solvents, and temperature, play a crucial role in determining the yield and purity of the final product .

Chemical Reactions Analysis

N,N’-[Rubicene-5,12-diyldi(4,1-phenylene)]bis(N-phenylaniline) can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced rubicene derivatives.

Scientific Research Applications

N,N’-[Rubicene-5,12-diyldi(4,1-phenylene)]bis(N-phenylaniline) has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of advanced organic materials and polymers.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with specific molecular targets.

    Industry: It is used in the development of organic semiconductors and other electronic materials.

Mechanism of Action

The mechanism of action of N,N’-[Rubicene-5,12-diyldi(4,1-phenylene)]bis(N-phenylaniline) involves its interaction with molecular targets through π-π stacking and hydrogen bonding. These interactions can influence the electronic properties of the compound, making it useful in electronic and photonic applications. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating its full potential .

Comparison with Similar Compounds

N,N’-[Rubicene-5,12-diyldi(4,1-phenylene)]bis(N-phenylaniline) can be compared to other similar compounds, such as:

The uniqueness of N,N’-[Rubicene-5,12-diyldi(4,1-phenylene)]bis(N-phenylaniline) lies in its rubicene core, which imparts distinct electronic and structural properties, making it a valuable compound for various advanced applications .

Properties

CAS No.

922185-01-1

Molecular Formula

C62H40N2

Molecular Weight

813.0 g/mol

IUPAC Name

N,N-diphenyl-4-[12-[4-(N-phenylanilino)phenyl]rubicen-5-yl]aniline

InChI

InChI=1S/C62H40N2/c1-5-15-45(16-6-1)63(46-17-7-2-8-18-46)49-33-27-41(28-34-49)43-31-37-53-57(39-43)51-23-13-25-55-59(51)61(53)56-26-14-24-52-58-40-44(32-38-54(58)62(55)60(52)56)42-29-35-50(36-30-42)64(47-19-9-3-10-20-47)48-21-11-4-12-22-48/h1-40H

InChI Key

HGLZPBLPQJZKOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC5=C(C=C4)C6=C7C=CC=C8C7=C(C9=C8C=C(C=C9)C1=CC=C(C=C1)N(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC5=C16

Origin of Product

United States

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